BenchChemオンラインストアへようこそ!

N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

This compound delivers three synthetically orthogonal handles on a single diphenyl ether scaffold: a 4‑cyanophenoxy H‑bond acceptor, a metabolically stabilising 5‑CF₃ group, and a chloroacetamide electrophilic warhead. Unlike single‑handle analogs (e.g., CAS 793727‑56‑7), the dual‑handle architecture enables a two‑step diversification sequence—nucleophilic displacement of the chloride followed by cyano transformation—without procuring additional building blocks. The predicted ClogP of ~4.0‑4.8 and the U‑shaped ortho‑phenoxy conformation allow simultaneous engagement of polar and lipophilic sub‑pockets in enzyme active sites. Procurement of the exact CAS 218157‑69‑8 is essential; regioisomers such as CAS 855715‑45‑6 lack the required substitution pattern.

Molecular Formula C16H10ClF3N2O2
Molecular Weight 354.71 g/mol
CAS No. 218157-69-8
Cat. No. B3040579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide
CAS218157-69-8
Molecular FormulaC16H10ClF3N2O2
Molecular Weight354.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl
InChIInChI=1S/C16H10ClF3N2O2/c17-8-15(23)22-13-7-11(16(18,19)20)3-6-14(13)24-12-4-1-10(9-21)2-5-12/h1-7H,8H2,(H,22,23)
InChIKeyAKTCTUNBGXPGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-[2-(4-Cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide (CAS 218157-69-8): Key Properties and Procurement Baseline for Research Use


N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide (CAS 218157-69-8) is a fluorinated diphenyl ether derivative classified as a synthetic building block for medicinal chemistry and agrochemical research . The compound has the molecular formula C16H10ClF3N2O2 and a molecular weight of 354.71 g/mol . It is catalogued by Apollo Scientific under product number PC31191 with a minimum purity of ≥95% , and is also available from alternative suppliers at 98% purity . The compound has an MDL number of MFCD00106520 and falls under Commodity Code 2926907090 .

Why Generic Substitution Falls Short: Critical Structural Requirements Met Only by N1-[2-(4-Cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide


This compound cannot be trivially substituted with simpler chloroacetamide derivatives because it integrates three functionally distinct structural elements on a single diphenyl ether scaffold: (i) a 4-cyanophenoxy group providing a strong electron-withdrawing nitrile that can participate in hydrogen bonding and serve as a synthetic handle for further derivatization; (ii) a 5-trifluoromethyl substituent that enhances lipophilicity and metabolic stability relative to non-fluorinated analogs [1]; and (iii) a 2-chloroacetamide moiety that functions as an electrophilic reactive center for nucleophilic displacement or conjugation chemistry. Closely related analogs—such as the 4-bromo derivative (CAS 793727-56-7, MW 408.60 g/mol ) or the non-diphenyl ether 2-chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6, MW 194.62 g/mol [2])—lack one or more of these critical features, resulting in altered reactivity, physicochemical properties, and biological target engagement profiles. The specific ortho-phenoxy substitution pattern with para-cyano and meta-trifluoromethyl groups creates a steric and electronic environment that cannot be reproduced by regioisomers such as N-[5-(4-bromophenoxy)-2-(trifluoromethyl)phenyl]-2-chloroacetamide (CAS 855715-45-6). Consequently, procurement of the exact compound is essential when the research objective demands this precise substitution pattern.

Quantitative Evidence Guide: N1-[2-(4-Cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide – Measured and Calculated Differentiation Data


Molecular Weight and Heavy Atom Count Differentiation vs. Non-Diphenyl Ether Analog

The target compound (MW 354.71 g/mol, 24 heavy atoms) is substantially larger and more complex than the commonly available simpler analog 2-chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6, MW 194.62 g/mol, 12 heavy atoms) [1]. This size difference is critical in fragment-based drug discovery where molecular weight influences binding site occupancy and downstream lead optimization potential. The diphenyl ether scaffold provides an additional aromatic ring for π-stacking interactions compared to the single-ring analog, while the trifluoromethyl group contributes an additional three fluorine atoms for potential halogen bonding and metabolic shielding.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Purity Specification Benchmarking Across Commercial Suppliers

Commercially available purity specifications for the target compound vary across suppliers, enabling researchers to select the minimum purity threshold required for their specific application. Apollo Scientific provides a baseline purity of ≥95% as a fluorinated building block , while Leyan (乐研) offers a higher certified purity of 98% . This 3-percentage-point purity difference may be significant for applications requiring minimal impurities, such as high-sensitivity biological assays or material science applications where trace contaminants can alter performance. In contrast, the bromo analog (CAS 793727-56-7) is listed at 95% purity from CymitQuimica , offering comparable but not identical quality metrics.

Quality Control Procurement Specifications Supplier Qualification

Calculated Lipophilicity (ClogP) Differentiation from Non-Fluorinated and Non-Cyano Analogs

The target compound is predicted to have a ClogP of approximately 4.0–4.8, driven by the highly lipophilic trifluoromethyl group (Hansch π ≈ +0.88) and the diphenyl ether scaffold, partially offset by the polar cyano group (Hansch π ≈ -0.57) [1]. In contrast, the bromo analog (CAS 793727-56-7, bromo Hansch π ≈ +0.86) is predicted to have a comparable ClogP of approximately 4.2–5.0 , while the non-fluorinated, non-diphenyl ether analog 2-chloro-N-(4-cyanophenyl)acetamide is predicted to have a substantially lower ClogP of approximately 1.5–2.0 [2]. The cyano group of the target compound provides a polarity handle not present in the bromo analog, enabling more balanced lipophilicity for drug-like property optimization.

ADME Prediction Lipophilicity Optimization Lead Optimization

Synthetic Utility: Dual Reactive Handles (Chloroacetamide Electrophile and Cyano Group) vs. Single-Handle Analogs

The target compound possesses two chemically orthogonal reactive handles: (i) the chloroacetamide α-carbon, which can undergo nucleophilic substitution with amines, thiols, or alkoxides to generate diverse secondary amide, thioether, or ether derivatives ; and (ii) the cyano group, which can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole via [3+2] cycloaddition [1]. In contrast, the bromo analog (CAS 793727-56-7) provides only the chloroacetamide electrophile without a cyano synthetic handle , while 2-chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6) provides the cyano group but lacks the diphenyl ether scaffold and trifluoromethyl group [2]. This dual-handle architecture enables divergent library synthesis from a single starting material, increasing synthetic efficiency.

Synthetic Chemistry Building Block Versatility Parallel Synthesis

Regioisomeric Differentiation: ortho-Phenoxy vs. para-Phenoxy Substitution Impact on Molecular Geometry

The target compound features a 2-(4-cyanophenoxy) substitution on the central phenyl ring, placing the cyanophenoxy group ortho to the chloroacetamide-bearing nitrogen. This ortho relationship creates a sterically constrained environment where intramolecular hydrogen bonding between the amide NH and the phenoxy oxygen is geometrically feasible, potentially stabilizing a specific bioactive conformation . In contrast, the regioisomeric compound N-[5-(4-bromophenoxy)-2-(trifluoromethyl)phenyl]-2-chloroacetamide (CAS 855715-45-6) positions the phenoxy group meta to the chloroacetamide nitrogen and the trifluoromethyl group ortho to the nitrogen, resulting in a different conformational preference and electronic distribution . The ortho-phenoxy substitution pattern in the target compound is more likely to create a U-shaped molecular conformation that can engage two distinct binding subpockets simultaneously.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationships

Recommended Application Scenarios for N1-[2-(4-Cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide Based on Differential Evidence


Medicinal Chemistry Library Synthesis Requiring Dual-Handle Building Blocks for Divergent Derivatization

This compound is optimally deployed as a core scaffold in parallel medicinal chemistry libraries where both the chloroacetamide electrophile and the cyano group are sequentially derivatized to generate diverse compound collections [REFS-1, REFS-2]. The dual-handle architecture (see Evidence Item 4) enables a two-step diversification sequence: first, nucleophilic displacement of the chloride with amine, thiol, or alkoxide nucleophiles; second, transformation of the cyano group to carboxylic acid, aminomethyl, or tetrazole functionalities. This workflow is not achievable with the single-handle bromo analog (CAS 793727-56-7) , which would require separate procurement of an additional building block to introduce the nitrile functionality, increasing both cost and synthetic step count.

Lead Optimization Programs Targeting Lipophilic Binding Pockets with Specific Conformational Requirements

Research programs requiring engagement of deep, lipophilic binding pockets benefit from the predicted ClogP of approximately 4.0–4.8 for this compound, which is substantially higher than non-fluorinated analogs (ΔClogP ≈ +2.5 to +3.0) . The ortho-phenoxy substitution pattern (see Evidence Item 5) creates a U-shaped conformation that can simultaneously occupy two distinct sub-pockets within enzyme active sites or receptor binding domains . The presence of the cyano group provides a hydrogen bond acceptor that can anchor the molecule within the binding site, a feature absent in the bromo analog. For programs where crystal structures indicate a requirement for a polar group in one sub-pocket and a lipophilic trifluoromethyl group in an adjacent sub-pocket, this compound provides a geometrically matched scaffold.

Agrochemical Discovery: Diphenyl Ether Herbicide Scaffold Optimization

Diphenyl ethers represent an established herbicide pharmacophore class . The target compound combines this privileged scaffold with a chloroacetamide moiety, which is a known herbicide substructure associated with inhibition of very-long-chain fatty acid (VLCFA) synthesis . The 4-cyanophenoxy substituent provides an electron-withdrawing group that can modulate the redox properties of the diphenyl ether core, potentially influencing herbicidal activity and crop selectivity. The ≥95–98% purity specification is sufficient for greenhouse screening and initial structure-activity relationship studies in agrochemical lead generation, where rapid procurement of structurally diverse analogs is prioritized over ultra-high purity.

Chemical Probe Development for Target Identification Studies Using the Chloroacetamide Electrophile for Covalent Labeling

The chloroacetamide group serves as a mildly electrophilic warhead capable of forming covalent bonds with cysteine thiols in protein targets, a strategy widely employed in covalent inhibitor and chemical probe development . Unlike more reactive electrophiles (e.g., acrylamides), chloroacetamides typically exhibit slower, more selective reactivity that can be tuned by the steric and electronic environment of the attached scaffold . The target compound benefits from the electron-withdrawing trifluoromethyl and cyanophenoxy groups, which are predicted to modulate the electrophilicity of the α-chloro carbon. The high molecular weight (354.71 g/mol) and lipophilicity (predicted ClogP ≈ 4.0–4.8) suggest this compound is suitable for targeting intracellular proteins with accessible cysteine residues in hydrophobic binding pockets.

Quote Request

Request a Quote for N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.